(5E,7E)-Dodecadienal

Description

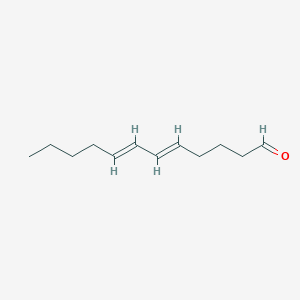

(5E,7E)-Dodecadienal is a bioactive aliphatic aldehyde with a 12-carbon chain and conjugated double bonds at positions 5 and 7 in the trans (E) configuration. It has been identified in two distinct biological contexts:

- Anticancer Agent: Isolated from Euclea crispa (L.), this compound exhibits significant antioxidant activity (IC50 values in DPPH, NO, and hydroxyl radical scavenging assays) and inhibits ovarian cancer cell proliferation (HO-8910) by modulating apoptosis-related proteins (Bcl-2, Bcl-xL) and metastasis-associated targets (CXCR4, HER2, Akt) .

- Insect Pheromone: Synthesized as a sex pheromone component in Dendrolimus species (e.g., D. tabulaeformis and D. pini), it elicits antennal responses in male moths and aids in mating behavior .

Structural characterization via UV-Vis, FTIR, and NMR confirms its trans,trans dienal configuration . Molecular docking studies reveal strong binding affinities with HER2 (-9.4 kcal/mol) and CXCR4 (-9.1 kcal/mol), supporting its role in cancer therapy .

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(5E,7E)-dodeca-5,7-dienal |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3/b6-5+,8-7+ |

InChI Key |

LDQDYNHCLZNOFB-BSWSSELBSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/CCCC=O |

Canonical SMILES |

CCCCC=CC=CCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodeca-5,7-dienal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .

Industrial Production Methods

In an industrial setting, dodeca-5,7-dienal can be produced through the catalytic hydrogenation of dodeca-5,7-dienoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting aldehyde is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dodeca-5,7-dienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Bromine in carbon tetrachloride for halogenation reactions.

Major Products Formed

Oxidation: Dodeca-5,7-dienoic acid.

Reduction: Dodeca-5,7-dienol.

Substitution: 5,7-dibromododecane.

Scientific Research Applications

Biological Significance

Role as a Pheromone:

(5E,7E)-Dodecadienal functions primarily as a sex pheromone in several moth species, including those from the Lasiocampidae family. It is crucial for mating behaviors, where it facilitates attraction between male and female moths. Male moths detect this compound through specialized olfactory receptors, which are activated by specific binding proteins that enhance their ability to locate females from considerable distances .

Table 1: Pheromone Activity in Moths

| Species | Pheromone Component | Behavioral Response |

|---|---|---|

| Dendrolimus punctatus | This compound | Attraction of males to females |

| Lasiocampa quercus | This compound | Mating behavior facilitation |

| Other Lasiocampidae | Various dodecadienes | Species-specific mating cues |

Ecological Research

The ecological implications of this compound extend to pest management strategies. By understanding its role in insect behavior, researchers can develop targeted pheromone traps to monitor and control pest populations effectively. This application is particularly relevant in agricultural settings where moths can cause significant crop damage.

Case Study: Pest Management Using Pheromone Traps

A study demonstrated the effectiveness of traps baited with this compound in reducing populations of the pine caterpillar moth. The results indicated a significant decrease in mating success when males were exposed to synthetic pheromone blends that included this compound, thus validating its potential use in integrated pest management .

Synthetic Organic Chemistry

This compound serves as a valuable intermediate in synthetic organic chemistry. Its unique double bond configuration allows for various chemical transformations that can lead to the synthesis of other important compounds.

Table 2: Synthetic Methods for this compound

| Method | Description | Yield (%) |

|---|---|---|

| Wittig Reaction | Utilizes phosphonium ylides | Up to 85% |

| Grignard Reactions | Involves organomagnesium compounds | Varies |

| Aldol Condensation | Combines aldehydes or ketones | High yield |

Applications in Biotechnology

Recent studies have explored the potential biotechnological applications of this compound. Its ability to influence insect behavior has implications for developing biopesticides and environmentally friendly pest control methods.

Case Study: Biopesticide Development

Research has shown that formulations containing this compound can disrupt mating patterns in target moth species without harming non-target organisms. This selective action highlights its potential as a biopesticide component that aligns with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of dodeca-5,7-dienal involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, triggering a cascade of biochemical events. The conjugated double bonds in the compound allow it to participate in various electron transfer reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogues in Pheromone Systems

(5E,7E)-Dodecadienal shares functional and structural similarities with moth pheromone components (Table 1):

Table 1: Pheromone Component Comparison

Key Observations :

Bioactive Analogues in Cancer Research

Table 2: Anticancer Activity Comparison

Key Observations :

Antioxidant Analogues

Table 3: Antioxidant Activity Comparison

| Compound | DPPH IC50 (µg/mL) | Hydroxyl Radical Scavenging (%) | Source |

|---|---|---|---|

| This compound | 12.3 | 78.5 (at 50 µg/mL) | |

| Ascorbic Acid (Reference) | 8.9 | 85.2 | |

| Terminalia glaucescens extract | 15.6 | 72.1 |

Key Observations :

- The compound’s antioxidant efficacy is comparable to plant extracts like Terminalia glaucescens but slightly lower than ascorbic acid .

Biological Activity

(5E,7E)-Dodecadienal is a linear dodecadienal compound characterized by its unique structure, featuring two double bonds at the 5th and 7th carbon positions. It is primarily recognized for its role as a sex pheromone in various insect species, particularly moths. This article delves into its biological activity, exploring its chemical properties, ecological significance, and behavioral impacts on target species.

- Chemical Formula: C₁₂H₂₂O

- CAS Number: 75539-65-0

- Structure: The compound consists of a dodecadienal backbone with aldehyde functionality.

This compound serves as a critical component in the mating behavior of certain moth species. Its effectiveness as a pheromone is attributed to its specific structural features that are recognized by male moths through their olfactory receptors. Studies indicate that this compound interacts with odorant-binding proteins in moths, enhancing their sensitivity to pheromonal cues.

Key Findings:

- Behavioral Assays: Male moths of species such as Dendrolimus tabulaeformis exhibit strong attraction to this compound during mating seasons. The correct ratio of pheromone components is crucial for optimal upwind flight and source contact .

- Electrophysiological Responses: Research indicates that the antennae of male moths respond positively to synthetic this compound, demonstrating its role in sexual attraction .

Case Study 1: Mating Behavior in Dendrolimus tabulaeformis

A study conducted on Dendrolimus tabulaeformis demonstrated that male moths strongly discriminated against incomplete pheromone blends. The optimal blend included this compound as a key component, which significantly influenced male attraction and mating success .

Case Study 2: Pheromone Blends and Insect Behavior

Research involving the isolation of sex pheromones from various moth species highlighted the importance of this compound in attracting males during the mating season. The study analyzed different ratios of pheromone components and their impact on behavioral responses in controlled environments .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related dodecadienal compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5Z,7E)-Dodecadienal | C₁₂H₂₂O | Attracts males of certain moth species |

| (5E,7Z)-Dodecadienal | C₁₂H₂₂O | Exhibits similar pheromonal activity |

| (5Z,7Z)-Dodecadienal | C₁₂H₂₂O | Less effective as a sex pheromone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.